molecular formula C13H18BrNO B6105382 4-(2-bromobenzyl)-2,6-dimethylmorpholine

4-(2-bromobenzyl)-2,6-dimethylmorpholine

Cat. No. B6105382
M. Wt: 284.19 g/mol
InChI Key: AZHJUFXCJAYGSL-UHFFFAOYSA-N
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Description

4-(2-bromobenzyl)-2,6-dimethylmorpholine is a chemical compound that belongs to the class of morpholine derivatives. This compound has been extensively studied for its potential applications in various scientific research fields.

Mechanism of Action

The exact mechanism of action of 4-(2-bromobenzyl)-2,6-dimethylmorpholine is not fully understood. However, studies have suggested that this compound exerts its pharmacological effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation. Specifically, this compound has been shown to inhibit the activity of various enzymes involved in these pathways, leading to the suppression of tumor growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. For instance, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in various cell types. Moreover, this compound has been shown to protect neurons from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(2-bromobenzyl)-2,6-dimethylmorpholine in lab experiments is its potent pharmacological activity. This compound has been shown to exhibit antitumor, anti-inflammatory, and neuroprotective effects at relatively low concentrations. Moreover, this compound is relatively easy to synthesize, making it readily available for use in various research studies. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can induce cytotoxicity in various cell types at high concentrations.

Future Directions

There are several future directions for the research on 4-(2-bromobenzyl)-2,6-dimethylmorpholine. One of the main directions is to further elucidate the mechanism of action of this compound. Specifically, more studies are needed to understand the molecular targets of this compound and the signaling pathways involved in its pharmacological effects. Another important direction is to explore the potential applications of this compound in other scientific research fields, such as neurodegenerative diseases and autoimmune disorders. Finally, more studies are needed to optimize the synthesis method of this compound and to develop more potent analogs of this compound for use in various research studies.

Synthesis Methods

The synthesis of 4-(2-bromobenzyl)-2,6-dimethylmorpholine can be achieved through various methods. One of the most common methods is the reaction of 2-bromobenzyl chloride with 2,6-dimethylmorpholine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound.

Scientific Research Applications

4-(2-bromobenzyl)-2,6-dimethylmorpholine has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound exhibits potent antitumor activity against various cancer cell lines. This compound has also been shown to have potential as an anti-inflammatory agent and a neuroprotective agent.

properties

IUPAC Name

4-[(2-bromophenyl)methyl]-2,6-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c1-10-7-15(8-11(2)16-10)9-12-5-3-4-6-13(12)14/h3-6,10-11H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHJUFXCJAYGSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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